molecular formula C11H12O B8758789 1-(2-Methylphenyl)but-3-en-2-one CAS No. 918417-28-4

1-(2-Methylphenyl)but-3-en-2-one

Cat. No. B8758789
CAS RN: 918417-28-4
M. Wt: 160.21 g/mol
InChI Key: BWFXCDIMRMOMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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properties

CAS RN

918417-28-4

Product Name

1-(2-Methylphenyl)but-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(2-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3

InChI Key

BWFXCDIMRMOMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of vinylmagnesium bromide (220 mL, 1.0 M, 220 mmol) in 100 mL THF, was added dropwise under nitrogen atmosphere at 0° C. a solution of 2-(2-methylphenyl)-N-methoxy-N-methylacetamide (Step A, 21 g, 106.6 mmol) in ˜150 mL dry ether. The reaction mixture was stirred at 0° C. for 0.5 hr then poured slowly into an ice/2N aq HCl (300 mL) mixture. The resulting mixture was diluted with ether, transferred to a separation funnel. The organic layer was separated, washed with brine, dried over MgSO4, filtered and the solvent evaporated under vacuum to give 14.2 g of the crude title compound which was used without further purification. 1H-NMR (CDCl3): δ: 7.15-7.25 (4H, m), 6.47 (1H, dd, J1=14.2 Hz, J2=11 Hz), 6.35 (1H, d, J=14.2 Hz), 5.86 (1H, d, J=11 Hz), 3.83 (2H, s), 2.28 (3H, s).
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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